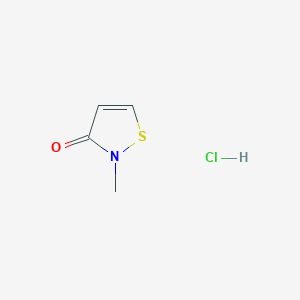
2-Fluoro-4-nitrotolueno
Descripción general
Descripción
Synthesis Analysis
2-Fluoro-4-nitrotoluene can be synthesized through different chemical processes, including the nitration of fluoro-toluene derivatives. For instance, 3-fluoro-4-nitrotoluene was prepared from 3-fluorotoluene by two nitration processes, highlighting the selectivity and efficiency of different nitration methods (Meng Xiao-yan, 2006). Another method involved the radical nitration-debromination of α-bromo-α-fluoroalkenes, which efficiently produced α-fluoro-nitroalkenes, demonstrating the versatility of fluorinated compounds in synthesis (Vladimir A. Motornov et al., 2017).
Molecular Structure Analysis
The molecular structure of nitrotoluenes and their derivatives, including 2-fluoro-4-nitrotoluene, has been extensively studied. For example, the molecular structures of nitrotoluenes were calculated using ab initio methods, revealing how the position of the nitro group affects the geometry of the molecule (P. Chen & C. Wu, 1995). These structural analyses are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
2-Fluoro-4-nitrotoluene participates in various chemical reactions, demonstrating its versatility as a reactant. For instance, it can undergo fluoride-catalyzed Michael addition to activated α, β-unsaturated esters, showcasing its reactivity in synthetic chemistry (Wen-Sen Li et al., 1994). Additionally, its radical cation form has been studied, revealing insights into its potential in photolabile protecting groups and explosive materials (Derrick Ampadu Boateng et al., 2019).
Aplicaciones Científicas De Investigación
Síntesis de ácido 2-fluoro-4-nitrobenzoico
2-Fluoro-4-nitrotolueno: se utiliza principalmente en la síntesis de ácido 2-fluoro-4-nitrobenzoico . Este compuesto es un intermediario clave en la producción de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y agroquímicos. El derivado del ácido benzoico puede sufrir más reacciones para producir una variedad de materiales funcionales.
Intermediario de síntesis orgánica
Como intermediario en la síntesis orgánica, This compound se utiliza para modificar y derivatizar moléculas de fármacos y pesticidas . Su presencia en un compuesto puede alterar significativamente las propiedades químicas y físicas, como la volatilidad, la solubilidad y la reactividad, lo que es crucial para el desarrollo de nuevos fármacos y pesticidas.
Estudios de toxicidad acuática
Este compuesto se ha utilizado en estudios para evaluar la toxicidad acuática contra especies como Poecilia reticulata (guppy) y Tetrahymena pyriformis . Estos estudios son importantes para comprender el impacto ambiental de las sustancias químicas y para el desarrollo de normas de seguridad.
Producción de productos químicos finos
This compound: también está involucrado en la producción de productos químicos finos . Estos son sustancias químicas individuales, puras y complejas, producidas en cantidades limitadas en plantas multipropósito mediante procesos químicos o biotecnológicos por lotes de varios pasos. Se describen mediante especificaciones exactas, utilizadas para su posterior procesamiento dentro de la industria química.
Safety and Hazards
Direcciones Futuras
2-Fluoro-4-nitrotoluene finds its use in the synthesis of 2-fluoro-4-nitrobenzoic acid . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .
Mecanismo De Acción
Target of Action
2-Fluoro-4-nitrotoluene is a synthetic compound used in organic synthesis transformations It’s known that the compound interacts with various enzymes and catalysts during its transformation into other compounds .
Mode of Action
The compound’s mode of action involves its interaction with these enzymes and catalysts. For instance, the methyl unit in its structure can be converted to the corresponding carboxyl group under the action of strong oxidants, and the nitro group can be converted to the corresponding amino unit under the action of reducing agents .
Biochemical Pathways
It’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its involvement in the biochemical pathway leading to this compound. More research is needed to fully understand the biochemical pathways affected by 2-Fluoro-4-nitrotoluene.
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 31-35 °c and a boiling point of 65-68 °c/2 mmhg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Fluoro-4-nitrotoluene’s action are primarily seen in its transformation into other compounds. For instance, it’s used in the synthesis of 2-fluoro-4-nitrobenzoic acid , indicating its role in the formation of this compound.
Propiedades
IUPAC Name |
2-fluoro-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQISTBTOQNVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162131 | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427-07-2 | |
| Record name | 2-Fluoro-1-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001427072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-4-nitrotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSP7NA3X52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Fluoro-4-nitrotoluene in pharmaceutical chemistry?
A1: 2-Fluoro-4-nitrotoluene is not a pharmaceutical itself, but a crucial starting material in the multi-step synthesis of Enzalutamide [, ]. This drug is used in the treatment of castration-resistant prostate cancer. The chemical reactivity of 2-Fluoro-4-nitrotoluene, specifically the nitro group and the benzylic methyl group, allows for a series of transformations that ultimately lead to the complex structure of Enzalutamide.
Q2: Can you describe a typical synthetic route from 2-Fluoro-4-nitrotoluene to Enzalutamide?
A2: The synthesis usually involves the following key steps []:
Q3: What are the advantages of the synthetic routes described in the research for producing 4-amino-2-fluoro-N-methylbenzamide?
A3: The research highlights several advantages of the described synthetic methods [, ]:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)










